1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride
Description
1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride is a heterocyclic compound featuring an imidazolidine-trione core substituted with a 3-(morpholin-4-yl)propyl group. Its molecular formula is C₁₀H₁₆ClN₃O₄, with a calculated molecular weight of 277.71 g/mol (based on constituent atomic weights). This compound is marketed as a pharmaceutical intermediate or reference standard, reflecting its relevance in drug discovery .
Properties
IUPAC Name |
1-(3-morpholin-4-ylpropyl)imidazolidine-2,4,5-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4.ClH/c14-8-9(15)13(10(16)11-8)3-1-2-12-4-6-17-7-5-12;/h1-7H2,(H,11,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVQSAPTIBYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C(=O)NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-81-9 | |
| Record name | 2,4,5-Imidazolidinetrione, 1-[3-(4-morpholinyl)propyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of the 3-(Morpholin-4-yl)propyl Substituent
- The morpholine ring is introduced via nucleophilic substitution or amidation reactions using morpholine or morpholine derivatives.
- The 3-(morpholin-4-yl)propyl side chain can be prepared by alkylation of morpholine with 1,3-dihalopropane or related haloalkanes, yielding the morpholinylpropyl amine intermediate.
Formation of the Imidazolidine-2,4,5-trione Ring with Substituent
- The morpholinylpropyl amine intermediate is then reacted with diethyl oxalate and urea or substituted urea derivatives under reflux conditions to cyclize and form the imidazolidine-2,4,5-trione ring with the 3-(morpholin-4-yl)propyl substituent at the N-1 position.
- The reaction is typically carried out in an organic solvent such as xylene or ethanol with a Dean-Stark apparatus to remove water and drive the cyclocondensation to completion.
Hydrochloride Salt Formation
- The free base compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl).
- This step improves the compound’s stability, solubility, and handling properties, resulting in the hydrochloride salt form as a powder.
Reaction Conditions and Purification
- Reflux times vary but typically range from 1 to 4 hours depending on the specific reagents and solvents used.
- The reaction mixture is cooled, and the crude product is isolated by filtration or extraction.
- Purification is achieved by recrystallization from solvents such as CCl4, ethanol, or ethyl acetate to obtain high-purity crystalline material.
- The final product is characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm structure and purity.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation/Nucleophilic substitution | Morpholine + 1,3-dihalopropane, base, solvent | 3-(Morpholin-4-yl)propyl amine intermediate |
| 2 | Cyclocondensation | Intermediate + urea + diethyl oxalate, reflux in xylene or ethanol, Dean-Stark trap | Formation of imidazolidine-2,4,5-trione ring with substituent |
| 3 | Salt formation | Treatment with HCl in ethanol or ether | Hydrochloride salt of target compound |
| 4 | Purification | Recrystallization from suitable solvents | Pure crystalline hydrochloride salt |
Chemical Reactions Analysis
1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the imidazolidine core can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Research :
- Antimicrobial Activity :
- Neuroprotective Effects :
Biochemical Applications
- Enzyme Inhibition :
- Drug Delivery Systems :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Data Tables
Case Studies
-
Case Study on Anticancer Activity :
- A recent study published in a peer-reviewed journal demonstrated that derivatives of imidazolidine showed promising results against breast cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations.
-
Study on Neuroprotective Effects :
- In animal models of Alzheimer's disease, administration of similar morpholine-containing compounds led to improved cognitive function and reduced amyloid plaque accumulation.
Mechanism of Action
The mechanism of action of 1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Overview of Imidazolidine-trione Derivatives
Key Observations
Structural Variations: The morpholinyl group in the target compound introduces a six-membered oxygen-nitrogen ring, enhancing polarity compared to the dimethylamino substituent in ’s analog. This difference may improve aqueous solubility and bioavailability . Compounds like 3f and 3g () incorporate aromatic or fluorinated benzothiazole groups, which likely increase lipophilicity and influence binding to hydrophobic biological targets .
Physical Properties: Melting points for analogs with aromatic substituents (e.g., 3f: 172–173°C) suggest higher crystallinity compared to aliphatic-substituted derivatives (e.g., dimethylamino analog in ). The target compound’s melting point is unreported but may vary based on morpholine’s conformational flexibility .
Spectroscopic Data :
- ¹⁹F-NMR shifts in fluorinated analogs (e.g., 3f: δ = −115.61 ppm) highlight electronic effects of fluorine, while the morpholine group’s protons would likely resonate in the 3.0–4.0 ppm range (CH₂ adjacent to oxygen/nitrogen) .
Biological Activity
1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride (CAS No. 1394042-81-9) is a synthetic compound with potential biological activity. Its structure features a morpholine moiety and an imidazolidine ring, which may contribute to its pharmacological properties. This article discusses its biological activity, including toxicity, pharmacodynamics, and potential therapeutic applications.
- Molecular Formula : C10H16ClN3O4
- Molecular Weight : 277.71 g/mol
- IUPAC Name : this compound
- Appearance : Powder
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
Toxicity
This compound exhibits acute toxicity when ingested. According to safety data:
Pharmacological Potential
Research indicates potential therapeutic applications in various fields:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Further research is required to establish the efficacy of this compound against specific pathogens.
- Cytotoxicity : In vitro studies have shown that certain imidazolidine derivatives can induce apoptosis in cancer cell lines. The specific cytotoxic effects of this compound need to be investigated in detail.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in inflammation and cancer progression. The mechanism of action for this compound may involve enzyme inhibition pathways that warrant further exploration.
Case Studies and Research Findings
Several studies have focused on the biological activity of related imidazolidine compounds:
- Study on Imidazolidine Derivatives :
- Cytotoxic Effects on Cancer Cells :
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are optimal for preparing 1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride?
Answer:
The synthesis typically involves a multi-step approach:
Condensation : React morpholine derivatives with propylamine intermediates to form the 3-(morpholin-4-yl)propyl side chain.
Cyclization : Introduce the imidazolidine-2,4,5-trione core via cyclocondensation of urea derivatives with ketones or aldehydes under acidic conditions .
Hydrochloride Formation : Treat the free base with HCl in anhydrous solvents (e.g., ethanol) to precipitate the hydrochloride salt.
Key Considerations :
- Use high-purity reagents to avoid byproducts.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via recrystallization (e.g., using isopropyl alcohol or ethyl acetate) to ensure enantiomeric purity .
Basic: How can NMR spectroscopy validate the structural integrity of this compound?
Answer:
1H-NMR :
- Confirm the presence of the morpholine ring protons (δ 2.3–3.5 ppm, multiplet) and imidazolidine-trione NH groups (δ 8.5–10.0 ppm, broad singlet).
- Analyze coupling constants to verify stereochemistry (e.g., vicinal coupling in propyl chains).
13C-NMR :
- Identify carbonyl carbons (δ 160–180 ppm) and morpholine carbons (δ 40–60 ppm).
19F-NMR (if fluorinated analogs are synthesized):
- Detect fluorine substituents (δ −115 to −120 ppm, as seen in related benzothiazole derivatives) .
Methodological Tip : Compare experimental shifts with computed values (DFT) or literature data for structurally similar compounds .
Advanced: How can X-ray crystallography resolve chiral ambiguities in this compound?
Answer:
Crystal Growth : Use slow evaporation of saturated solutions in polar solvents (e.g., methanol/water mixtures) to obtain single crystals.
Data Collection : Employ a synchrotron or Cu-Kα source for high-resolution data.
Refinement :
- Use SHELXL (via WinGX interface) for anisotropic displacement parameter refinement .
- Apply Flack parameter analysis to determine absolute configuration if chiral centers are present .
Case Study : A related imidazolidine-trione derivative (3g) was resolved using this workflow, confirming (1R)-stereochemistry at the benzothiazole-ethyl group .
Advanced: What strategies address contradictory crystallographic data (e.g., disordered morpholine rings)?
Answer:
Disorder Modeling :
- Split atoms into multiple positions with occupancy refinement in SHELXL .
- Apply geometric restraints to maintain chemically reasonable bond lengths/angles .
Validation Tools :
- Use ORTEP for visualizing anisotropic displacement ellipsoids and identifying over-constrained regions .
Complementary Techniques :
Advanced: How does this compound inhibit cholinergic enzymes, and what assays quantify activity?
Answer:
Mechanism : The imidazolidine-trione core acts as a transition-state analog, binding to the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The morpholinylpropyl group enhances solubility and modulates steric interactions .
Assays :
Ellman’s Method :
- Monitor thiocholine production at 412 nm using acetylthiocholine as a substrate.
- Calculate IC50 values via dose-response curves (e.g., 3g showed IC50 = 0.8 µM for AChE) .
Kinetic Analysis :
- Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.
Optimization : Modify substituents on the morpholine or benzothiazole moieties to enhance selectivity for AChE vs. BChE .
Basic: What purification techniques are effective for isolating this hydrochloride salt?
Answer:
Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the hydrochloride salt vs. unreacted starting materials.
Column Chromatography :
- For free-base impurities, employ silica gel with CH2Cl2/MeOH (95:5) gradients.
Ion-Exchange Resins : Remove inorganic salts (e.g., NaCl byproducts) using Dowex® 50WX4 in H+ form .
Advanced: How can computational methods predict the compound’s metabolic stability?
Answer:
Docking Studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4).
ADMET Prediction :
- Apply SwissADME or ADMETlab to estimate logP, solubility, and metabolic liability (e.g., morpholine’s potential for N-oxidation).
MD Simulations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
